molecular formula C14H13N3O B12822979 4-Benzyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole

4-Benzyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole

Cat. No.: B12822979
M. Wt: 239.27 g/mol
InChI Key: OJNKWODUMDTGIR-UHFFFAOYSA-N
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Description

4-Benzyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole is a chemical compound of significant interest in neurological and pharmacological research, primarily recognized for its role as a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). Mutations in the LRRK2 gene are the most common genetic cause of familial and sporadic Parkinson's disease, and this enzyme has become a major therapeutic target. This compound acts by potently inhibiting LRRK2 kinase activity , which is believed to play a key role in pathogenic processes such as neurite outgrowth deficits and dysregulation of autophagy. Its research value lies in its use as a critical chemical tool for in vitro studies to elucidate the complex biology of LRRK2 and to validate its role in disease pathways. By probing LRRK2 function, researchers can gain deeper insights into the mechanisms underlying Parkinson's disease pathology, aiding in the identification and validation of novel therapeutic strategies. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H13N3O

Molecular Weight

239.27 g/mol

IUPAC Name

4-benzyl-2-pyrimidin-2-yl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C14H13N3O/c1-2-5-11(6-3-1)9-12-10-18-14(17-12)13-15-7-4-8-16-13/h1-8,12H,9-10H2

InChI Key

OJNKWODUMDTGIR-UHFFFAOYSA-N

Canonical SMILES

C1C(N=C(O1)C2=NC=CC=N2)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Cyclization of Benzyl-Substituted Oxiranes with Pyrimidine Derivatives

  • A common method involves reacting a benzyl-substituted oxirane (epoxide) with a pyrimidine derivative.
  • The reaction is usually carried out in solvents such as dichloromethane or toluene.
  • Heating is often required to promote ring closure and cyclization.
  • Catalysts or bases may be used to enhance reaction rates and yields.

This method is widely used in both laboratory and industrial settings due to its efficiency and scalability.

Microwave-Assisted Synthesis

Recent advances have demonstrated the utility of microwave-assisted synthesis for oxazoline derivatives, which can be adapted for this compound.

Reaction Conditions and Solvent Effects

  • The reaction typically uses a mixture of isopropanol (IPA) and water or pure IPA as the solvent.
  • Potassium phosphate (K3PO4) acts as a strong base to abstract protons and facilitate cyclization.
  • Microwave irradiation at around 60–65 °C for short durations (5–8 minutes) significantly accelerates the reaction.
  • This method avoids toxic solvents and reduces reaction time, making it environmentally benign and cost-effective.

Yield and Selectivity

  • Under microwave conditions with K3PO4 in IPA, yields of oxazoline derivatives can reach up to 94–96%.
  • The reaction selectively produces 4,5-disubstituted oxazolines or 5-substituted oxazoles depending on the base equivalents and temperature.
  • For this compound, similar conditions can be optimized to achieve high purity and yield.

Representative Procedure (Adapted)

Step Reagents and Conditions Outcome
1 Mix benzyl-substituted aldehyde, 4-toluenesulfonylmethyl isocyanide (TosMIC), and K3PO4 in IPA Formation of intermediate
2 Microwave irradiation at 65 °C, 350 W, 8 min Cyclization to oxazoline ring
3 Workup by solvent removal, extraction with ethyl acetate, washing with water and brine Pure 4,5-dihydrooxazole derivative obtained
Yield 94–96% High purity product without chromatography

Classical Multi-Step Synthesis via Urea and Isocyanate Intermediates

Another approach involves multi-step synthesis starting from benzylamine and isocyanate derivatives, followed by rearrangement and intramolecular cyclization.

Key Steps

  • Step 1: Addition of benzylamine to an isocyanate-functionalized precursor to form a benzylureido intermediate.
  • Step 2: Curtius rearrangement converts azide groups to isocyanates in situ.
  • Step 3: Intramolecular cyclization of the isocyanate intermediate yields the dihydrooxazole ring.

Reaction Conditions

  • Reactions are typically performed under nitrogen atmosphere to avoid moisture.
  • Solvents such as dry benzene or tetrahydrofuran (THF) are used.
  • Refluxing for extended periods (e.g., 16 hours) may be necessary for complete cyclization.
  • Purification is achieved by column chromatography.

Example Data

Step Reagents Conditions Yield Product Characteristics
1 Benzylamine + 4-(methylisocyanate)furan-3-carbonyl azide Room temp, N2, 5 min 94% White crystals, mp 95.3–97.1 °C
2 Reflux 4-((3-benzylureido)methyl)furan-3-carbonyl azide in dry THF 16 h, N2 atmosphere 73.3% White shiny solid, mp 218.6–220.1 °C

This method, while more time-consuming, allows for precise control over intermediate formation and final product purity.

Comparative Summary of Preparation Methods

Method Key Features Reaction Time Yield (%) Advantages Limitations
Cyclization of benzyl-substituted oxiranes with pyrimidine Simple, direct cyclization Hours Moderate to high Scalable, straightforward Requires heating, catalyst
Microwave-assisted synthesis with K3PO4 in IPA Rapid, environmentally friendly Minutes (5–8 min) 94–96 High yield, short time, green chemistry Requires microwave equipment
Multi-step urea-isocyanate route Multi-step, controlled intermediates Hours to days 70–95 High purity, well-characterized intermediates Longer reaction times, complex purification

Research Findings and Optimization Notes

  • Microwave-assisted methods significantly reduce reaction times and improve yields compared to classical heating methods.
  • The choice of solvent and base is critical; IPA with K3PO4 base is optimal for selective oxazoline formation.
  • The presence of substituents on the benzyl or pyrimidine ring can influence reaction rates and product stability.
  • Industrial scale-up favors continuous flow reactors using optimized microwave or thermal conditions to balance cost and efficiency.
  • Purification techniques such as column chromatography or recrystallization are essential for obtaining analytically pure compounds.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxazole N-oxides, while substitution reactions can introduce various functional groups onto the benzyl or pyrimidine rings .

Scientific Research Applications

4-Benzyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 4-Benzyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to specific receptors, leading to a biological effect. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Oxazole Core

The table below summarizes key structural analogs and their distinguishing features:

Compound Name Substituents (Position) Molecular Weight (g/mol) CAS Number Key Applications/Properties References
(S)-4-Benzyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole Benzyl (C4), Pyrimidinyl (C2) 239.3 1831829-89-0 Asymmetric catalysis, chiral ligand synthesis
(Z)-5-Benzylidene-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole Benzylidene (C5), Phenyl (C4), p-Tolyl (C2) 325.15 Not reported Gold-catalyzed cyclization; stereoselective synthesis
(R)-4-Phenyl-2-(pyridin-2-ylmethyl)-4,5-dihydroxyoxazole Phenyl (C4), Pyridinylmethyl (C2) 253.27 (C₁₄H₁₃N₃O₂) 233256-44-5 Intermediate in heterocyclic synthesis
(S)-4-Benzyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole Benzyl (C4), CF₃-Pyridinyl (C2) 306.28 1803416-29-6 Enhanced electron-withdrawing effects; potential pharmacological applications
(S)-4-Benzyl-2-(thiophen-2-yl)-4,5-dihydrooxazole Benzyl (C4), Thiophenyl (C2) 251.33 (C₁₄H₁₃NOS) 149065-75-8 Sulfur-containing ligand; modified electronic properties
(S)-4-(tert-Butyl)-2-(pyrimidin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) tert-Butyl (C4), Pyrimidinyl (C2) 207.27 2070868-78-7 Bulky substituent for steric control in palladium catalysis

Impact of Structural Modifications

Electronic Effects
  • Pyrimidinyl vs. Pyridinyl Groups : The pyrimidinyl group (in the parent compound) provides stronger π-accepting ability compared to pyridinyl analogs, enhancing metal-ligand coordination .
Steric Effects
  • Benzyl vs. tert-Butyl Groups : The bulky tert-butyl group in (S)-t-BuPyOx creates steric hindrance, favoring selective substrate binding in asymmetric catalysis .
  • Benzylidene vs. Benzyl : The benzylidene group in CAS 325.15 introduces a conjugated double bond, affecting ring planarity and stereochemical outcomes .
Chirality and Enantioselectivity
  • The (S)-configuration in the parent compound and its analogs is critical for enantioselective catalysis. For example, (S)-4-Benzyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole achieves high enantiomeric excess (ee) in palladium-catalyzed reactions .

Catalytic Performance

  • Gold Catalysis : The benzylidene analog (CAS 325.15) demonstrates superior performance in gold(I/III)-catalyzed cyclization reactions due to its rigid structure .
  • Palladium Catalysis : The parent compound (CAS 1831829-89-0) is a key ligand in palladium-mediated cross-coupling reactions, achieving >99% ee in some cases .

Pharmacological Potential

  • While most analogs are research tools, the CF₃-pyridinyl derivative (CAS 1803416-29-6) shows promise in drug discovery due to its metabolic stability .

Biological Activity

4-Benzyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole is a heterocyclic compound characterized by its unique structural features, which include an oxazole ring fused with a pyrimidine moiety. This compound has garnered attention in pharmacological research due to its potential biological activities, including anticancer and antimicrobial properties. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H13N3OC_{11}H_{13}N_3O, with a molecular weight of approximately 201.24 g/mol. The stereochemistry of the compound is indicated by the "(S)" prefix, suggesting that its chiral form may significantly influence its interactions with biological targets.

Anticancer Activity

Recent studies have explored the antiproliferative effects of various compounds similar to this compound against cancer cell lines. For instance, a study reported that derivatives of pyrimidine compounds exhibited significant antiproliferative activity against colorectal cancer cell lines . The mechanism of action often involves the inhibition of specific enzymes or receptors related to cancer cell growth.

Table 1: Antiproliferative Activity Against Colorectal Cancer Cell Lines

Compound NameIC50 (µM)Cancer Cell Line
Compound A5.55HCT-116
Compound B1.82HepG-2
Compound C2.86MCF-7

These findings indicate that structural modifications can enhance the anticancer efficacy of compounds related to this compound.

Antimicrobial Activity

The antimicrobial potential of oxazole derivatives has been documented in various studies. For example, derivatives similar to this compound have shown broad-spectrum antifungal activity against pathogens such as Candida albicans and Aspergillus fumigatus with minimum inhibitory concentration (MIC) values ranging from 0.03 to 0.5 µg/mL . This suggests that modifications in the oxazole structure can lead to enhanced antimicrobial properties.

Table 2: Antimicrobial Activity Against Fungal Pathogens

Compound NameMIC (µg/mL)Pathogen
Compound A0.03Candida albicans
Compound B0.25Aspergillus fumigatus

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. These interactions can modulate various biological pathways, leading to therapeutic effects. For example, compounds with similar structures have been shown to inhibit enzymes involved in cancer cell proliferation and microbial metabolism.

Case Studies

  • Colorectal Cancer Study : A recent study synthesized several derivatives based on the oxazole framework and tested their antiproliferative activity against colorectal cancer cell lines. The results demonstrated that certain modifications led to significant reductions in cell viability, indicating potential for further development as anticancer agents .
  • Antifungal Study : Another investigation focused on the synthesis and evaluation of broad-spectrum antifungal agents derived from oxazole compounds. The study highlighted that certain derivatives exhibited strong antifungal activity against multiple strains, suggesting their utility in treating fungal infections .

Q & A

Q. What are the standard synthetic routes for 4-Benzyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves refluxing substituted benzaldehyde derivatives with a triazole precursor in ethanol under acidic catalysis (e.g., glacial acetic acid) for 4–6 hours . For oxazole derivatives, cyclization reactions using dihydroimidazole intermediates in ethanol or DMF/EtOH mixtures are effective, with recrystallization improving purity . Optimization tips:

  • Solvent selection : Ethanol is preferred for its polarity and ease of removal, but DMF enhances solubility for sterically hindered substrates.
  • Catalyst : Acetic acid (5 drops per 0.001 mol substrate) improves cyclization efficiency .
  • Temperature : Reflux (~78°C for ethanol) ensures sufficient energy for ring closure without decomposition.
Condition Evidence-Based Recommendation
SolventEthanol (polar) or DMF/EtOH (1:1)
CatalystGlacial acetic acid
Reaction Time4–6 hours

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry. For example, dihydrooxazole protons resonate at δ 4.0–5.0 ppm as multiplet peaks .
  • X-ray Crystallography : Resolves absolute stereochemistry, particularly for chiral centers (e.g., (Z)-5-benzylidene derivatives) .
  • HRMS/IR : Validates molecular weight and functional groups (e.g., C=N stretch at ~1650 cm⁻¹) .

Advanced Research Questions

Q. How can stereochemical outcomes in dihydrooxazole synthesis be systematically analyzed?

Methodological Answer: Chiral HPLC or polarimetry can determine enantiomeric excess, while X-ray crystallography provides definitive stereochemical assignments . For example, (R)-configured derivatives show distinct NOE correlations in NMR (e.g., between benzyl protons and oxazole methyl groups) . Kinetic resolution using chiral catalysts (e.g., BINOL-based) may improve enantioselectivity in asymmetric syntheses.

Q. How to reconcile contradictory yields reported for similar dihydrooxazole syntheses?

Methodological Answer: Discrepancies often arise from substrate electronic effects or purification methods. For instance:

  • Electron-withdrawing groups on benzaldehyde reduce nucleophilicity, lowering yields .
  • Recrystallization from DMF/EtOH (1:1) improves purity but may reduce recovered mass compared to ethanol alone . Mitigation : Conduct controlled experiments varying substituents (e.g., 4-nitro vs. 4-methoxy benzaldehyde) and track yields/purity via HPLC .

Q. What strategies are effective for evaluating biological activity in vitro?

Methodological Answer:

  • Enzyme inhibition assays : Use purified targets (e.g., kinases) with ATP-analog detection.
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa), noting IC₅₀ values.
  • Structural analogs : Compare with 5-benzylidene derivatives, which show enhanced activity due to extended conjugation .

Q. How can catalytic applications of this compound be explored in polymer chemistry?

Methodological Answer: Dihydrooxazoles with organotin moieties (e.g., triphenylstannyl groups) act as monomers in polycondensation. For example:

  • Wilkinson’s catalyst (RhCl(PPh₃)₃) enables dehydrogenative polymerization .
  • Wurtz coupling with sodium metal yields linear polymers, characterized by GPC and DSC .

Q. What are best practices for handling and storage to ensure compound stability?

Methodological Answer:

  • Storage : Under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation.
  • Handling : Use anhydrous solvents to avoid hydrolysis of the oxazole ring .

Data Contradiction Analysis

Q. How to address discrepancies in reported CAS numbers or molecular weights for analogs?

Methodological Answer: Cross-reference authoritative databases (e.g., PubChem) and primary literature. For example:

  • (R)-4-Phenyl-2-(pyridin-2-yl)-4,5-dihydrooxazole has CAS 117408-99-8 , while a related compound (2828438-67-9) differs in substituents .
  • Use HRMS to confirm molecular formulas and rule out isomeric impurities .

Advanced Mechanistic Studies

Q. What computational methods support mechanistic studies of cyclization reactions?

Methodological Answer:

  • DFT calculations (e.g., Gaussian 16) model transition states to predict regioselectivity.
  • Molecular docking evaluates binding affinities for biological targets, guided by X-ray structures .

Q. How to design a kinetic study for oxazole ring formation?

Methodological Answer:

  • In situ monitoring : Use FTIR or Raman spectroscopy to track C=N bond formation.
  • Quench experiments : Sample at intervals (e.g., 30 min) and analyze via TLC/HPLC to determine rate constants .

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